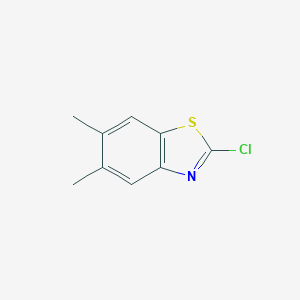

2-Chloro-5,6-dimethyl-1,3-benzothiazole

Übersicht

Beschreibung

2-Chloro-5,6-dimethyl-1,3-benzothiazole is an organic compound with the molecular formula C9H8ClNS. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dimethyl-1,3-benzothiazole typically involves the chlorination of 5,6-dimethyl-1,3-benzothiazole. One common method is the reaction of 5,6-dimethyl-1,3-benzothiazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5,6-dimethyl-1,3-benzothiazole+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include 2-alkoxy-5,6-dimethyl-1,3-benzothiazoles or 2-amino-5,6-dimethyl-1,3-benzothiazoles.

Oxidation: Products include this compound sulfoxides or sulfones.

Reduction: Products include 2-amino-5,6-dimethyl-1,3-benzothiazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives, including 2-chloro-5,6-dimethyl-1,3-benzothiazole, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted the synthesis of new benzothiazole derivatives that showed enhanced activity against Mycobacterium tuberculosis (Mtb) compared to standard drugs .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | Mtb |

| Compound A | 4 | E. coli |

| Compound B | 16 | S. aureus |

Case Study: Anti-Tubercular Activity

In a recent investigation, compounds derived from benzothiazole were synthesized and evaluated for their anti-tubercular activity. The study found that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of established treatments like Isoniazid (INH), suggesting their potential as effective anti-TB agents .

Agricultural Applications

Herbicidal Properties

Benzothiazole derivatives have been explored for their herbicidal activities. Research has shown that substituents at specific positions on the benzothiazole ring can enhance herbicidal efficacy against various weeds. For instance, compounds with chloro and trifluoromethyl groups have been particularly effective .

Table 2: Herbicidal Efficacy of Benzothiazole Derivatives

| Compound | Efficacy (%) | Target Weed |

|---|---|---|

| This compound | 85 | Panonycus citri |

| Compound C | 90 | Amaranthus retroflexus |

| Compound D | 75 | Setaria viridis |

Material Science

Polymer Additives

this compound has also been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure.

Case Study: Thermal Stability in Polymers

A study conducted on the incorporation of benzothiazole derivatives into polyvinyl chloride (PVC) indicated significant improvements in thermal stability compared to unmodified PVC. The addition of these compounds reduced the rate of thermal degradation and improved the mechanical properties of the resulting materials .

Wirkmechanismus

The mechanism of action of 2-Chloro-5,6-dimethyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, resulting in antimicrobial, antifungal, or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzothiazole: Similar structure but lacks the methyl groups at positions 5 and 6.

5,6-Dimethyl-1,3-benzothiazole: Similar structure but lacks the chlorine atom at position 2.

2-Chloro-6-methylbenzothiazole: Similar structure but has only one methyl group at position 6.

Uniqueness

2-Chloro-5,6-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

2-Chloro-5,6-dimethyl-1,3-benzothiazole is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features both chlorine and methyl substituents that contribute to its unique chemical reactivity and biological activity. Its structure allows it to serve as an intermediate in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry.

Antimicrobial Properties

This compound exhibits significant antimicrobial and antifungal properties. This makes it a candidate for developing new antibiotics and antifungal agents. Research indicates that benzothiazole derivatives can effectively inhibit bacterial growth and provide a basis for new treatments against resistant strains of bacteria .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit cell viability in various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. For instance, compounds derived from benzothiazole have demonstrated a reduction in cell viability by over 50% at concentrations as low as 10 µM .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| 2c | HCT116 | 10 | ≤50 |

| 7h | HeLa | 10 | ≤50 |

| B7 | A431 | 1 | Significant |

| B7 | A549 | 2 | Significant |

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Kinases : It has been identified as an inhibitor of ATR kinase, which plays a crucial role in DNA damage response pathways. This inhibition leads to reduced cell proliferation in cancerous cells .

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by affecting the expression levels of key proteins involved in cell survival and death .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammatory markers such as IL-6 and TNF-α in macrophage models, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Efficacy

A study aimed at evaluating the anticancer efficacy of novel benzothiazole derivatives found that certain compounds significantly inhibited the growth of human non-small cell lung cancer cell lines (A549 and H1299). The lead compound exhibited an IC50 value indicating potent cytotoxicity against these cancer cells .

Combination Therapies

Research has also explored the use of this compound in combination with other therapeutic agents to enhance efficacy against multidrug-resistant tuberculosis (MDR-TB). The compound's unique mechanism may help overcome resistance mechanisms seen in conventional treatments .

Eigenschaften

IUPAC Name |

2-chloro-5,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODBBWCMOHPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621200 | |

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104076-80-4 | |

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.